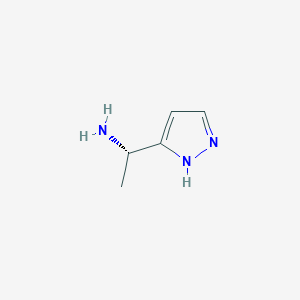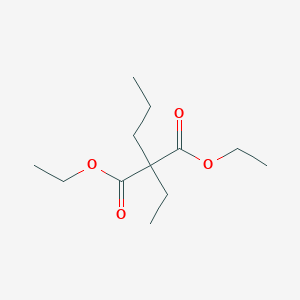
Brilliant Yellow 6G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brilliant Yellow 6G: is a synthetic dye known for its vibrant yellow color. It is primarily used in various industrial applications, including textiles, paper, and leather. The compound is also utilized in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Yellow 6G is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary starting materials include aromatic amines and sulfonic acids. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond, which is responsible for the dye’s color.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the starting materials are mixed and reacted under controlled temperatures and pressures. The final product is then purified through filtration and crystallization processes to obtain the desired dye quality.
Chemical Reactions Analysis
Types of Reactions: Brilliant Yellow 6G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color and stability.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other reduced products.
Substitution: Substituted aromatic compounds with varying functional groups.
Scientific Research Applications
Chemistry: Brilliant Yellow 6G is used as a pH indicator and a tracer dye in various chemical experiments. Its distinct color change in different pH environments makes it valuable for analytical chemistry.
Biology: In biological research, this compound is used to stain cells and tissues, allowing researchers to visualize cellular structures under a microscope. It is also employed in studying cellular transport mechanisms.
Medicine: The compound is used in medical diagnostics as a staining agent for histological samples. It helps in identifying and differentiating various cell types and tissues.
Industry: this compound is widely used in the textile industry for dyeing fabrics. It is also used in the paper and leather industries to impart a bright yellow color to products.
Mechanism of Action
Mechanism: Brilliant Yellow 6G exerts its effects through its ability to bind to specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The dye’s azo bond is responsible for its vibrant color, which changes under different chemical environments.
Molecular Targets and Pathways: The primary molecular targets of this compound include proteins and nucleic acids in cells. The dye interacts with these molecules, allowing researchers to study cellular processes and structures.
Comparison with Similar Compounds
Direct Yellow 4: Used in textile dyeing and as a pH indicator.
Reactive Yellow 2: Employed in textile and paper industries for its bright yellow color.
Uniqueness: Brilliant Yellow 6G is unique due to its specific binding properties and vibrant color, making it valuable in both industrial and research applications.
Properties
CAS No. |
2429-76-7 |
|---|---|
Molecular Formula |
C34H32N6NaO10S2 |
Molecular Weight |
771.8 g/mol |
IUPAC Name |
disodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H32N6O10S2.Na/c1-19-15-25(29(51(45,46)47)17-27(19)37-39-31(21(3)41)33(43)35-23-11-7-5-8-12-23)26-16-20(2)28(18-30(26)52(48,49)50)38-40-32(22(4)42)34(44)36-24-13-9-6-10-14-24;/h5-18,31-32H,1-4H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50); |
InChI Key |
MUHUDDOYYNZYPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)[O-])C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)S(=O)(=O)O)C3=C(C=C(C(=C3)C)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
| 2429-76-7 | |
Synonyms |
ACID YELLOW 44; CI ACID YELLOW 44; Disodium 5-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-2-[4-[[1,3-dioxo-1-(phenylamino)butan-2-yl]azo]-5-methyl-2-sulfonatophenyl]-4-methylbenzenesulfonate; Acid Yellow 6G; disodium 5,5'-dimethyl-4,4'-bis[[2-oxo-1-[(ph |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)
![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)
